An In-depth Technical Guide to the Synthesis and Characterization of 3-(Vinyloxy)propan-1-amine
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Vinyloxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 3-(vinyloxy)propan-1-amine. The information is tailored for professionals in the fields of chemical synthesis and drug development, with a focus on detailed experimental protocols, data presentation, and the exploration of relevant biological pathways.
Introduction
3-(Vinyloxy)propan-1-amine, also known as aminopropyl vinyl ether, is a bifunctional molecule incorporating a primary amine and a vinyl ether moiety.[1] This unique combination of reactive groups makes it a valuable building block in organic synthesis, polymer chemistry, and potentially in the development of novel therapeutic agents. The vinyl ether group can participate in various reactions, including polymerization and cycloadditions, while the primary amine allows for conjugation to other molecules of interest, such as peptides, proteins, or drug molecules. This guide will detail a practical synthetic route to this compound and provide a thorough analysis of its structural and spectroscopic properties. Furthermore, it will explore the potential biological significance of the vinyl ether functional group in the context of drug design and delivery.
Synthesis of 3-(Vinyloxy)propan-1-amine
A robust and accessible method for the synthesis of 3-(vinyloxy)propan-1-amine is the direct vinylation of 3-amino-1-propanol. This reaction can be efficiently carried out using calcium carbide as a safe and easy-to-handle in-situ source of acetylene. The reaction is typically performed in a polar aprotic solvent in the presence of a strong base.
Experimental Protocol: Vinylation of 3-Amino-1-propanol
Materials:
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3-Amino-1-propanol
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Calcium carbide (CaC₂)
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Potassium hydroxide (KOH)
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Potassium fluoride (KF)
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Dimethyl sulfoxide (DMSO), anhydrous
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Deionized water
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Diethyl ether (for extraction)
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Anhydrous magnesium sulfate (for drying)
Equipment:
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Three-necked round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Thermometer
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Dropping funnel
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 3-amino-1-propanol (1.0 mmol), crushed potassium hydroxide (1.1 mmol), and anhydrous potassium fluoride (1.0 mmol).
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Add anhydrous dimethyl sulfoxide (1 mL) to the flask.
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Carefully add granulated calcium carbide (2.0 mmol) to the reaction mixture.
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Add deionized water (4.0 mmol) dropwise to the stirred mixture. An exothermic reaction will occur, and the temperature should be monitored.
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Heat the reaction mixture to the desired temperature (optimization may be required, starting around 80-100 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by carefully adding an excess of cold water.
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Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
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Combine the organic layers and wash with brine (2 x 15 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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The crude product can be further purified by vacuum distillation to yield pure 3-(vinyloxy)propan-1-amine.
Safety Precautions: The reaction should be carried out in a well-ventilated fume hood. Calcium carbide reacts with water to produce flammable acetylene gas. Potassium hydroxide is corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Characterization of 3-(Vinyloxy)propan-1-amine
The successful synthesis of 3-(vinyloxy)propan-1-amine can be confirmed through various spectroscopic techniques. The following tables summarize the expected physical and spectroscopic data for the compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO | [2] |
| Molecular Weight | 101.15 g/mol | [2] |
| CAS Number | 66415-55-2 | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 76 °C | [3] |
| Density | 0.89 g/mL at 25 °C | [3] |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the vinyl and the aminopropyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.45 | dd | 1H | -O-CH=CH₂ |
| ~4.15 | dd | 1H | -O-CH=CH ₂(trans) |
| ~3.95 | dd | 1H | -O-CH=CH ₂(cis) |
| ~3.70 | t | 2H | -O-CH ₂-CH₂-CH₂-NH₂ |
| ~2.80 | t | 2H | -O-CH₂-CH₂-CH ₂-NH₂ |
| ~1.80 | quintet | 2H | -O-CH₂-CH ₂-CH₂-NH₂ |
| ~1.40 (variable) | br s | 2H | -NH₂ |
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~151.8 | -O-C H=CH₂ |
| ~86.5 | -O-CH=C H₂ |
| ~68.0 | -O-C H₂-CH₂-CH₂-NH₂ |
| ~40.0 | -O-CH₂-CH₂-C H₂-NH₂ |
| ~32.0 | -O-CH₂-C H₂-CH₂-NH₂ |
3.2.3. FTIR Spectroscopy
The infrared spectrum will display characteristic absorption bands for the amine and vinyl ether functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380-3250 | Medium, broad | N-H stretching (primary amine) |
| 3100-3000 | Medium | =C-H stretching (vinyl) |
| 2950-2850 | Strong | C-H stretching (aliphatic) |
| 1640-1610 | Strong | C=C stretching (vinyl ether) |
| 1650-1580 | Medium | N-H bending (primary amine) |
| 1200-1050 | Strong | C-O-C stretching (ether) |
Biological Relevance and Potential Applications in Drug Development
While 3-(vinyloxy)propan-1-amine itself is not a known therapeutic agent, the vinyl ether moiety is of significant interest in medicinal chemistry and drug delivery.[4][5]
Vinyl Ethers as Prodrug Moieties and in Drug Delivery
The vinyl ether linkage is susceptible to hydrolysis under acidic conditions.[4] This property can be exploited in drug delivery systems to achieve pH-triggered release of a therapeutic agent in specific microenvironments, such as tumor tissues, which are often more acidic than healthy tissues.[4] Furthermore, the vinyl ether group can be used as a protecting group for hydroxyl functionalities in drug molecules, which can be cleaved under specific biological conditions to release the active drug.
Cytotoxic Potential of Vinyl Ether-Containing Compounds
Recent studies have explored the biological activity of novel cyanomethyl vinyl ether derivatives as potential anticancer agents.[6][7] These studies have shown that certain vinyl ether compounds exhibit significant cytotoxicity against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.[6][7]
Potential Signaling Pathway Involvement
The ability of some vinyl ether-containing compounds to interfere with microtubule dynamics suggests a potential interaction with the tubulin signaling pathway. Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Disruption of tubulin polymerization by small molecules can lead to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for cytotoxic vinyl ether compounds targeting tubulin.
Conclusion
3-(Vinyloxy)propan-1-amine is a versatile chemical building block with potential applications in materials science and drug development. Its synthesis via the vinylation of 3-amino-1-propanol is a practical and scalable method. The well-defined spectroscopic signature of this compound allows for its unambiguous characterization. The presence of the vinyl ether functional group opens up possibilities for its use in pH-sensitive drug delivery systems and as a scaffold for the synthesis of novel bioactive molecules. Further investigation into the biological activities of derivatives of 3-(vinyloxy)propan-1-amine is warranted to fully explore its potential in the pharmaceutical sciences.
References
- 1. Norman Database System [norman-databases.org]
- 2. 3-(Vinyloxy)propan-1-amine | C5H11NO | CID 4386396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aminopropyl vinyl ether | 66415-55-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and application of vinyl ether compounds for gene and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives [frontiersin.org]
- 7. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
